Ethyl 6-(5-formylfuran-2-yl)imidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 6-(5-formylfuran-2-yl)imidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that features a fused bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(5-formylfuran-2-yl)imidazo[1,2-a]pyridine-2-carboxylate typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and esterification reactions . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(5-formylfuran-2-yl)imidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 6-(5-carboxyfuran-2-yl)imidazo[1,2-a]pyridine-2-carboxylate.
Reduction: 6-(5-hydroxymethylfuran-2-yl)imidazo[1,2-a]pyridine-2-carboxylate.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Ethyl 6-(5-formylfuran-2-yl)imidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound in drug discovery for treating infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Ethyl 6-(5-formylfuran-2-yl)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate .
- 6-(5-formylfuran-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid .
Uniqueness
Ethyl 6-(5-formylfuran-2-yl)imidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific structural features, such as the presence of both a formyl group and an ester group, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C15H12N2O4 |
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Molecular Weight |
284.27 g/mol |
IUPAC Name |
ethyl 6-(5-formylfuran-2-yl)imidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C15H12N2O4/c1-2-20-15(19)12-8-17-7-10(3-6-14(17)16-12)13-5-4-11(9-18)21-13/h3-9H,2H2,1H3 |
InChI Key |
WWKLBCBWZIRNOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=N1)C3=CC=C(O3)C=O |
Origin of Product |
United States |
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